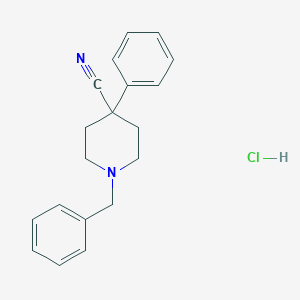
1-苄基-4-氰基-4-苯基哌啶盐酸盐
概述
描述
1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride is a chemical compound studied in various contexts, including its synthesis, molecular structure, chemical reactions, and both its physical and chemical properties. Its analysis contributes to the understanding of its potential applications and interactions in different chemical environments.
Synthesis Analysis
The synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride and related compounds involves multiple steps, including condensation reactions and hydrochloride formation. For instance, a study by Iimura, Y., Mishima, M., & Sugimoto, H. (1989) described the synthesis of a related compound as an acetylcholinesterase inhibitor for pharmacokinetic studies, starting from a labeled dimethoxy-indanone as the material (Iimura, Mishima, & Sugimoto, 1989).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, provides insights into the conformation and spatial arrangement of atoms within the molecule. Geneste et al. (1981) explored the crystal structure of a related piperidine hydrochloride, revealing the axial positioning of certain substituents and the conformational aspects of the molecule (Geneste et al., 1981).
Chemical Reactions and Properties
Chemical reactions involving 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride demonstrate its reactivity and interaction with other substances. McMahon et al. (1979) studied the microsomal oxidative dealkylation of a related compound, indicating the molecular oxygen as the oxygen source in the reaction and providing insights into the reaction mechanism (McMahon, Culp, Craig, & Ekwuribe, 1979).
科学研究应用
抗乙酰胆碱酯酶活性: Sugimoto 等人 (1990) 发现 1-苄基-4-氰基-4-苯基哌啶的衍生物,特别是 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,表现出有效的抗乙酰胆碱酯酶活性。这表明在开发抗痴呆剂方面具有潜在应用 (Sugimoto et al., 1990).
药物发现和药理学研究: Casy、Chatten 和 Khullar (1970) 对 4-苯甲酰基-1,3-二甲基-4-苯基哌啶(1-苄基-4-氰基-4-苯基哌啶的衍生物)的立体化学和热板活性进行的研究,突出了其在药物发现和药理学研究中的潜在应用 (Casy, Chatten & Khullar, 1970).
麻醉研究: Kemel’bekov 等人 (2013) 研究了麻醉剂 1-(3-正丁氧基丙基)-4-苯甲酰氧基哌啶盐酸盐,它形成两种构象异构体。该化合物与 β-环糊精形成包合物,表明其在麻醉和药物研究中的应用 (Kemel’bekov et al., 2013).
工业规模合成: 兰志银 (2004) 开发了一种方法,用于在工业规模上合成 1-苄基-4-[(5,6-二甲氧基-1-茚满)-2-基]甲基哌啶盐酸盐,总收率为 60%。这证明了其可扩展生产以用于潜在的药物应用 (Lan Zhi-yin, 2004).
药物中的定量分析: Krishna Katta 等人 (2017) 开发了一种高灵敏度 UPLC 方法来定量测定西酞普兰草酸盐中的遗传毒性杂质 5-氰基-2-((4-氟苯基)(羟基)苄基 4-甲基苯磺酸盐),展示其在确保药物纯度和安全性中的作用 (Krishna Katta et al., 2017).
安全和危害
属性
IUPAC Name |
1-benzyl-4-phenylpiperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2.ClH/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17;/h1-10H,11-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXFNRMZPRHYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride | |
CAS RN |
71258-18-9 | |
| Record name | 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71258-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 71258-18-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

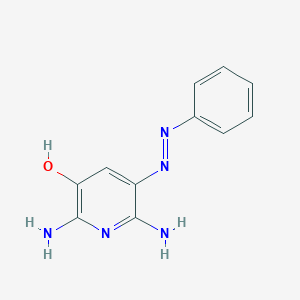

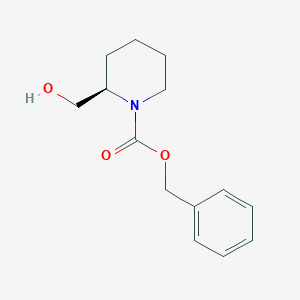
![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)

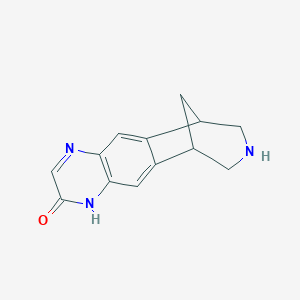
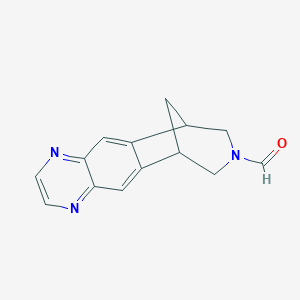
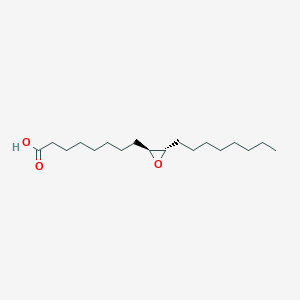
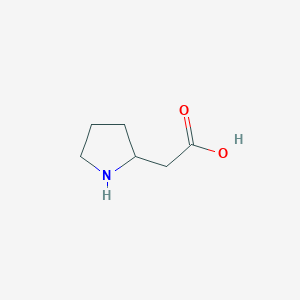

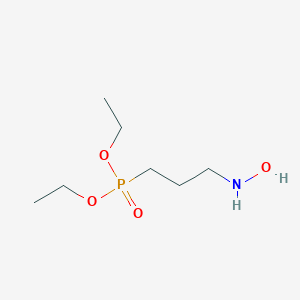
![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)
